2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group at position 3, an ethyl group at position 8, and a sulfanyl-acetamide moiety linked to a 2,4-dimethoxyphenyl group. Its structural complexity arises from the spirocyclic triaza system, which confers conformational rigidity, and the bromophenyl and dimethoxyphenyl groups, which influence electronic and steric properties. The molecular formula is C25H29BrN4O3S (calculated molecular weight: ~545.47 g/mol based on analogous data), with key functional groups including a secondary amide, aromatic imine, and sulfide bonds.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4O3S/c1-4-30-13-11-25(12-14-30)28-23(17-5-7-18(26)8-6-17)24(29-25)34-16-22(31)27-20-10-9-19(32-2)15-21(20)33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGCMYHYGPSIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the bromophenyl group, and subsequent functionalization to attach the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted analogs of the original compound. These products can be further characterized and utilized in different applications.
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features Shared :
- Spirocyclic Core : Both compounds retain the 1,4,8-triazaspiro[4.5]deca-1,3-diene system, critical for stabilizing planar conformations.
Functional Analogs: Sulfanyl-Acetamide Derivatives
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) share the sulfanyl-acetamide moiety but differ in core heterocycles (triazole vs. triazaspiro).
*Activity data from anti-exudative assays.
Pharmacological and Physicochemical Implications
- Ethyl substitution may enhance target engagement via hydrophobic interactions.
- Solubility : The higher molecular weight and lipophilicity of the ethyl derivative could reduce aqueous solubility compared to the methyl analog, necessitating formulation optimization.
- Drug-Likeness : Both analogs comply with Lipinski’s rule (molecular weight <500 g/mol waived due to bromine’s contribution), but the ethyl variant’s increased mass may affect bioavailability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., Pd(OAc)₂ for coupling reactions).
- Critical Parameters :
| Step | Parameter | Optimal Range |
|---|---|---|
| Cyclization | Temperature | 70–80°C |
| Sulfanyl incorporation | Reaction time | 12–16 hrs |
| Purification | Column chromatography | Silica gel (hexane:EtOAc 3:1) |
Q. How can researchers optimize yield during the spiro-ring formation?
- Methodological Answer : Employ Design of Experiments (DOE) to evaluate factors like reagent stoichiometry, solvent polarity, and reaction time. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Solvent polarity (DMF vs. THF) | 0.5 M | 1.0 M |
| Temperature | 60°C | 80°C |
| Catalyst loading | 5 mol% | 10 mol% |
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) under standardized conditions (pH 7.4, 37°C).
- Computational modeling : Perform docking simulations (AutoDock Vina) to compare binding affinities.
- Example Data :
| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| 4-Bromophenyl | 12.3 ± 1.2 | -9.8 |
| 4-Chlorophenyl | 18.7 ± 2.1 | -8.5 |
Q. How can computational methods streamline reaction optimization for analogs?
- Methodological Answer : Use quantum chemical calculations (Gaussian 16) to model transition states and identify rate-limiting steps. Combine with machine learning (e.g., ICReDD’s workflow) to predict optimal conditions:
- Key Variables : Solvent dielectric constant, steric bulk of substituents.
- Output : Reduced trial-and-error experimentation by 40–60% .
Q. How to resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
Standardize assay protocols : Ensure consistent buffer composition (e.g., 50 mM Tris-HCl) and cell lines (e.g., HEK293 vs. HeLa).
Validate purity : Use HPLC (Chromolith® columns) to confirm >95% purity.
Statistical analysis : Apply ANOVA to identify outliers caused by batch variability .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill equation () using GraphPad Prism.
- Error handling : Report 95% confidence intervals for IC₅₀ values.
- Example :
| Replicate | IC₅₀ (nM) |
|---|---|
| 1 | 13.2 |
| 2 | 11.8 |
| 3 | 12.1 |
| Mean ± SD | 12.4 ± 0.7 |
Q. How to design a robust protocol for stability testing under physiological conditions?
- Methodological Answer :
- Conditions : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hrs.
- Analysis : Track degradation via LC-MS (Purospher® STAR columns) and quantify intact compound using UV absorption (λ = 254 nm).
- Critical Parameters :
| Time (hrs) | % Remaining |
|---|---|
| 0 | 100 |
| 24 | 85 ± 3 |
| 48 | 72 ± 5 |
Advanced Characterization
Q. What advanced techniques are essential for elucidating supramolecular interactions?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm spiro-conformation and hydrogen bonding.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target proteins.
- Example : SPR data for target binding:
| Parameter | Value |
|---|---|
| (Ms) | |
| (s) | |
| (nM) | 28.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
